(1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester
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Overview
Description
tert-Butyl N-[4-chloro-1-(3,5-difluorophenyl)-3-hydroxybutan-2-yl]carbamate: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a tert-butyl carbamate group, a chlorinated phenyl ring, and difluorinated substituents. Its unique chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chlorinated Phenyl Intermediate:
Hydroxylation: The next step is the hydroxylation of the intermediate to introduce the hydroxy group at the desired position.
Carbamate Formation: The final step involves the reaction of the hydroxylated intermediate with tert-butyl isocyanate to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[4-chloro-1-(3,5-difluorophenyl)-3-hydroxybutan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorinated or difluorinated substituents.
Substitution: The chlorinated phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution can result in the replacement of the chlorine atom with another functional group.
Scientific Research Applications
Chemistry
In chemistry, (1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms.
Biology
In biological research, this compound can be used to study the effects of chlorinated and fluorinated substituents on biological activity. It may serve as a model compound for investigating the interactions of similar molecules with biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of (1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The chlorinated and fluorinated substituents can influence the compound’s binding affinity and selectivity for these targets. The hydroxy group may also play a role in the compound’s reactivity and biological activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(3-chloro-4-hydroxyphenyl)carbamate
- tert-Butyl N-(3-bromopropyl)carbamate
Uniqueness
tert-Butyl N-[4-chloro-1-(3,5-difluorophenyl)-3-hydroxybutan-2-yl]carbamate stands out due to its combination of chlorinated and difluorinated substituents, which impart unique chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering distinct advantages over similar compounds.
Properties
Molecular Formula |
C15H20ClF2NO3 |
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Molecular Weight |
335.77 g/mol |
IUPAC Name |
tert-butyl N-[4-chloro-1-(3,5-difluorophenyl)-3-hydroxybutan-2-yl]carbamate |
InChI |
InChI=1S/C15H20ClF2NO3/c1-15(2,3)22-14(21)19-12(13(20)8-16)6-9-4-10(17)7-11(18)5-9/h4-5,7,12-13,20H,6,8H2,1-3H3,(H,19,21) |
InChI Key |
ABQMUAVLBFFIGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC(=C1)F)F)C(CCl)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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